molecular formula C11H10N2 B014032 2-(1-Cyanoethyl)indole CAS No. 76017-87-3

2-(1-Cyanoethyl)indole

Cat. No. B014032
CAS RN: 76017-87-3
M. Wt: 170.21 g/mol
InChI Key: UGPRHWJHDKGZJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, including 2-(1-Cyanoethyl)indole, often involves catalytic methods that ensure efficiency, selectivity, and sustainability. For instance, a study highlighted the use of a CpIr complex for oxidative cyclization of amino alcohols, which is effective for synthesizing indole derivatives from 2-aminophenethyl alcohols (Fujita et al., 2002). Another approach employs palladium-catalyzed reactions for the synthesis and functionalization of indoles, demonstrating the versatility of palladium catalysis in accessing a wide range of indole-based structures (Cacchi & Fabrizi, 2005).

Molecular Structure Analysis

The molecular structure of 2-(1-Cyanoethyl)indole and its derivatives can be elucidated through single crystal X-ray crystallography, as demonstrated in studies of cyano(phenylsulfonyl)indoles (Montgomery et al., 2015). These studies provide insights into the geometrical configuration, electronic structure, and intermolecular interactions that influence the reactivity and properties of these compounds.

Chemical Reactions and Properties

2-(1-Cyanoethyl)indole undergoes various chemical reactions, leveraging the reactivity of both the indole and cyanoethyl moieties. For instance, nucleophilic addition reactions can yield 3-substituted-2-nitroindoles, showcasing the versatility of indole derivatives in synthetic chemistry (Pelkey et al., 1999). Additionally, Cu(II)-catalyzed coupling/cyclization reactions under aerobic conditions offer a straightforward method for synthesizing 1,2-disubstituted indole derivatives (Gao et al., 2014).

Physical Properties Analysis

The physical properties of 2-(1-Cyanoethyl)indole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in material science and drug development. These properties are often determined through empirical studies and can be modulated through synthetic modifications to enhance their utility in various applications.

Chemical Properties Analysis

The chemical properties of 2-(1-Cyanoethyl)indole, including its reactivity, stability, and functional group compatibility, are central to its utility in organic synthesis. For example, the presence of the cyano group allows for further functionalization through reactions such as nucleophilic addition, providing access to a wide array of complex molecules for pharmaceutical and material science applications.

Scientific Research Applications

  • Biomedical Importance : Indole derivatives, including 2-(1-Cyanoethyl)indole, are significant in drug discovery and analysis due to their biological, chemical, and pharmacological activity (Kaushik et al., 2013).

  • Drug Discovery and Molecular Complexity : They are used in photocatalytic dearomative intermolecular [2 + 2] cycloaddition reactions to construct sp3-rich cyclobutane-fused scaffolds, which have potential applications in drug discovery programs (Oderinde et al., 2020).

  • Lead for Drug Development : 2-arylindoles, a related category, show promise as leads for drug development due to their wide-ranging biological activities, aiding in the development of more potent targets to compete with existing drugs (Sravanthi & Manju, 2016).

  • Synthesis of Polycyclic Indole Derivatives : There's research on one-pot processes for efficiently synthesizing 1,2-disubstituted indoles, applicable to the synthesis of polycyclic indole derivatives (Gao et al., 2014).

  • Anticancer Potential : Indole derivatives have shown potential as anticancer agents and exhibit less cytotoxicity against normal cells, with some showing high activity against SARS-CoV-2 spike glycoprotein (Gobinath et al., 2021).

  • Anion Sensing Ability : Studies have been conducted on synthesizing 2-alkylated indoles and 2,2′-bis(indolyl)methane derivatives using ketones, which showed selective recognition and sensing ability towards specific anions (Bayindir & Saracoglu, 2016).

  • Enzyme Catalysis in Synthesis : Research has also focused on green, efficient processes for the synthesis of indoles from various compounds, demonstrating the potential of enzymes in organic synthesis (Li et al., 2020).

  • Solid Phase Synthesis for Drug Discovery : The solid-phase synthesis of biologically important indoles using various methods has advanced drug discovery efforts (Patil et al., 2009).

Safety And Hazards

Specific safety and hazard information for 2-(1-Cyanoethyl)indole is not available in the retrieved sources. However, it’s always important to handle chemical substances with appropriate safety measures.


properties

IUPAC Name

2-(1H-indol-2-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-8(7-12)11-6-9-4-2-3-5-10(9)13-11/h2-6,8,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPRHWJHDKGZJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404642
Record name 2-(1-CYANOETHYL)INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-2-yl)propanenitrile

CAS RN

76017-87-3
Record name 2-(1-CYANOETHYL)INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KEI TAKEDA, K SHUDO, T OKAMOTO… - Chemical and …, 1981 - jstage.jst.go.jp
A potent mutagen, 3-amino-1-methyl-5H—pyrido [4, 3-b] indole, isolated from tryptophan pyrolysate, and some analogs were synthesized. The key reaction was the A1C13~ catalyzed …
Number of citations: 7 www.jstage.jst.go.jp

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